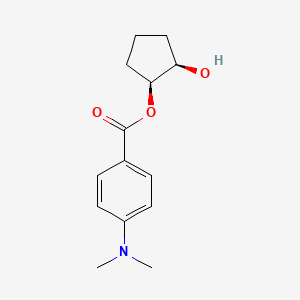![molecular formula C12H10ClFN2O B12580226 4-Chloro-3-{[(6-fluoropyridin-3-yl)oxy]methyl}aniline CAS No. 642084-77-3](/img/structure/B12580226.png)
4-Chloro-3-{[(6-fluoropyridin-3-yl)oxy]methyl}aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-{[(6-fluoropyridin-3-yl)oxy]methyl}aniline is an organic compound that belongs to the class of diarylethers This compound is characterized by the presence of a chloro-substituted aniline group and a fluoropyridine moiety connected via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-{[(6-fluoropyridin-3-yl)oxy]methyl}aniline typically involves the following steps:
Formation of the Fluoropyridine Moiety: The fluoropyridine component can be synthesized using methods such as the Balz-Schiemann reaction or the Umemoto reaction.
Ether Formation: The fluoropyridine is then reacted with a suitable chloromethylating agent to form the ether linkage.
Aniline Substitution: The final step involves the substitution of the aniline group with the chloro-substituted aniline under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale adaptations of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-{[(6-fluoropyridin-3-yl)oxy]methyl}aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine or other reduced forms.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
4-Chloro-3-{[(6-fluoropyridin-3-yl)oxy]methyl}aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-3-{[(6-fluoropyridin-3-yl)oxy]methyl}aniline involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(4-Chloro-5-fluoropyridin-3-yl)methanol: This compound shares a similar fluoropyridine moiety but differs in the functional groups attached.
Fluroxypyr: Another compound with a fluoropyridine structure, used primarily in agrochemical applications.
Properties
CAS No. |
642084-77-3 |
|---|---|
Molecular Formula |
C12H10ClFN2O |
Molecular Weight |
252.67 g/mol |
IUPAC Name |
4-chloro-3-[(6-fluoropyridin-3-yl)oxymethyl]aniline |
InChI |
InChI=1S/C12H10ClFN2O/c13-11-3-1-9(15)5-8(11)7-17-10-2-4-12(14)16-6-10/h1-6H,7,15H2 |
InChI Key |
WLKKQKQBRKSXPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)COC2=CN=C(C=C2)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


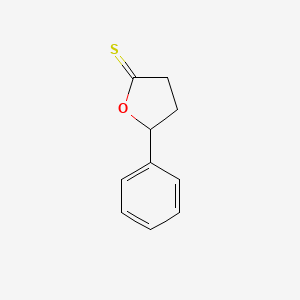
![2-{[2-(Hexanoyloxy)propanoyl]oxy}propanoic acid](/img/structure/B12580147.png)
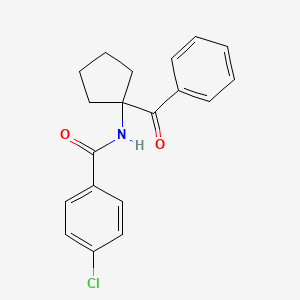
![5-(2-cyclopropylethynyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12580164.png)

![4-{[4-(1,3-Benzothiazol-2-yl)-1-piperidinyl]sulfonyl}-N-cyclopentylbenzenesulfonamide](/img/structure/B12580186.png)
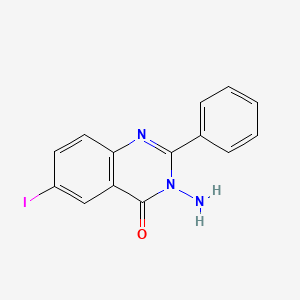
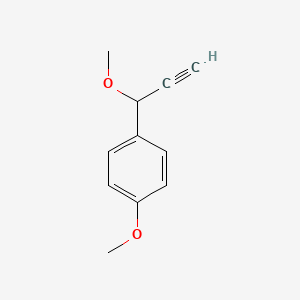
![2,2'-[Oxetane-3,3-diylbis(methyleneoxy)]dibenzoic acid](/img/structure/B12580198.png)
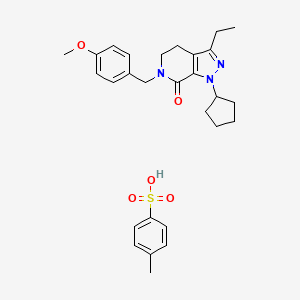
![2-[(E)-(4-Methoxy-2-nitrophenyl)diazenyl]-N-(4-methoxyphenyl)-3-oxobutanamide](/img/structure/B12580208.png)
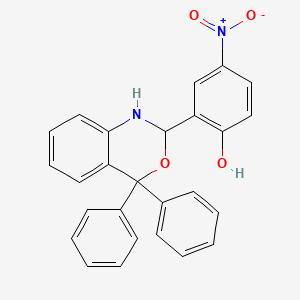
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(3,4,5-trimethoxyphenyl)-](/img/structure/B12580225.png)
